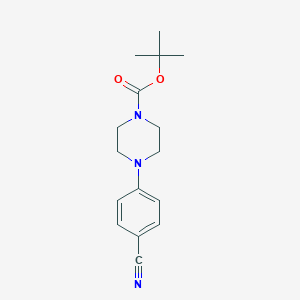

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

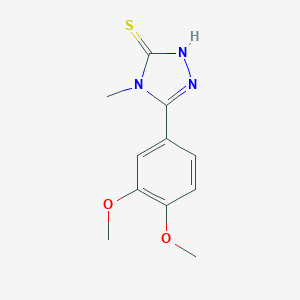

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the linear formula C16H21N3O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is represented by the InChI code1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 . This compound has a molecular weight of 287.36 . Physical And Chemical Properties Analysis

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis

“Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of various biologically active compounds . It can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Drug Development

This compound is used in the development of drugs such as trazodone . Trazodone is an antidepressant medication that is used to treat major depressive disorder.

Bioactive Molecules

It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules . Bioactive molecules are those that have an effect on a living organism, tissue or cell.

Chemical Reactions

“Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate” can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is widely used in organic chemistry for the formation of carbon-nitrogen bonds.

Safety and Handling

This compound is classified as a potential skin irritant and eye irritant, and it may cause respiratory irritation . Therefore, it’s important to handle it with care in a laboratory setting, using appropriate personal protective equipment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .

Orientations Futures

While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .

Propriétés

IUPAC Name |

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBWVYVIBJOVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383732 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

CAS RN |

186650-98-6 | |

| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

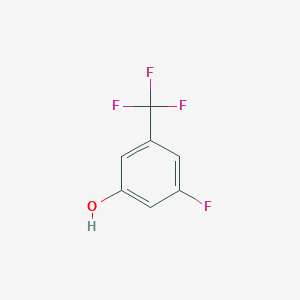

![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)

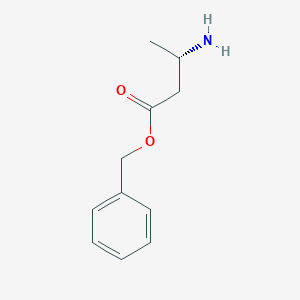

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)